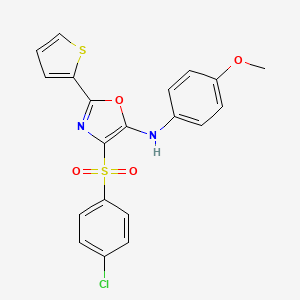

4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups including a sulfonyl group, a methoxy group, a thiophene ring, and an oxazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

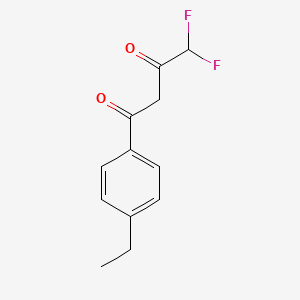

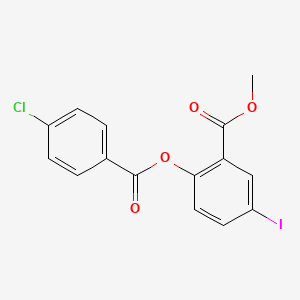

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, methoxy, thiophene, and oxazole groups would likely result in a complex three-dimensional structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and methoxy groups could affect its solubility, and the aromatic rings could influence its stability and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

The compound 4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine, due to its complex structure, is related to a variety of research applications, primarily in the synthesis of novel compounds with potential biological activities. For instance, a study highlighted the synthesis of new derivatives starting from 4-chlorobenzoic acid, leading to compounds with certain anti-tobacco mosaic virus activity, suggesting antiviral potentials (Chen et al., 2010).

Antimicrobial Properties

Another research direction involves the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These synthesized compounds demonstrated moderate antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Novel Triazole Derivatives and Antimicrobial Activities

Further research focused on the synthesis of novel 1,2,4-triazole derivatives, revealing that some synthesized compounds possess good or moderate activities against test microorganisms, suggesting their applicability in developing new antimicrobial drugs (Bektaş et al., 2007).

Electrolysis Products and Hydrophobicity

Electrolysis of bisazo reactive dyes, including those with sulfonyl aromatic structures, has been studied for the identification of sulfonyl aromatic alcohols and their relationship with hydrophobicity and potential toxicity, contributing to understanding environmental impacts and degradation products of sulfonyl-containing compounds (Elizalde-González et al., 2012).

Proton Conductive Properties

In the realm of materials science, sulfonated polyimide copolymers containing various functional groups, including NH, OH, or COOH, have been synthesized, demonstrating improved proton conductive properties at low humidity. This research suggests applications in fuel cell technology and highlights the role of functional groups in enhancing material properties (Saito et al., 2010).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without more specific information, it’s difficult to speculate on the possible mechanisms of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c1-26-15-8-6-14(7-9-15)22-19-20(23-18(27-19)17-3-2-12-28-17)29(24,25)16-10-4-13(21)5-11-16/h2-12,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXFYFMVCVAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)

![(2R,3S,4R)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2884959.png)

![5-Bromo-2-[1-(cyclopropylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2884960.png)